Benzyl 5-((tert-butyldimethylsilyl)oxy)-3-hydroxy-3-methylpentanoate
Overview
Description
Benzyl 5-((tert-butyldimethylsilyl)oxy)-3-hydroxy-3-methylpentanoate is a complex organic compound that features a benzyl ester group, a tert-butyldimethylsilyl (TBDMS) protecting group, and a hydroxyl group. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups during multi-step synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 5-((tert-butyldimethylsilyl)oxy)-3-hydroxy-3-methylpentanoate typically involves the protection of the hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature to yield the silyl ether . The benzyl ester group can be introduced through esterification reactions using benzyl alcohol and an appropriate carboxylic acid derivative under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
Benzyl 5-((tert-butyldimethylsilyl)oxy)-3-hydroxy-3-methylpentanoate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like KMnO₄ or CrO₃.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as LiAlH₄.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, CrO₃
Reducing Agents: LiAlH₄, NaBH₄
Cleavage Reagents: TBAF, acetic acid/water mixture
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of primary or secondary alcohols
Substitution: Formation of free hydroxyl groups
Scientific Research Applications
Benzyl 5-((tert-butyldimethylsilyl)oxy)-3-hydroxy-3-methylpentanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl 5-((tert-butyldimethylsilyl)oxy)-3-hydroxy-3-methylpentanoate primarily involves the protection and deprotection of hydroxyl groups. The TBDMS group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. The cleavage of the silyl ether is facilitated by nucleophilic attack, leading to the formation of a pentavalent silicon intermediate and subsequent release of the free hydroxyl group .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Benzyl 5-((tert-butyldimethylsilyl)oxy)-3-hydroxy-3-methylpentanoate is unique due to its combination of a benzyl ester and a TBDMS-protected hydroxyl group, making it highly versatile in synthetic applications. The presence of the TBDMS group provides enhanced stability compared to other silyl ethers, making it a preferred choice for protecting hydroxyl groups in complex synthetic routes .
Properties
IUPAC Name |
benzyl 5-[tert-butyl(dimethyl)silyl]oxy-3-hydroxy-3-methylpentanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O4Si/c1-18(2,3)24(5,6)23-13-12-19(4,21)14-17(20)22-15-16-10-8-7-9-11-16/h7-11,21H,12-15H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTJBWAOCMULFMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC(C)(CC(=O)OCC1=CC=CC=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O4Si | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.